Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate
Description
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via a methylene bridge to a benzoate ester (methyl ester at the para position of the benzene ring). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding in biological targets .
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3 |
InChI Key |
XKRLFSUBQWLREM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Cyclocondensation remains the most widely used method for pyrazole formation. For methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, the reaction typically involves:
-
Hydrazine derivatives : 4-Aminohydrazine or its protected analogs.
-
1,3-Diketone precursors : Ethyl 4-(trifluoromethylacetoacetate) or analogous trifluoromethyl-containing diketones.
Reaction conditions :
-
Solvent: Ethanol or methanol under reflux (60–80°C).
-
Catalyst: Acidic (HCl) or basic (NaOH) conditions, depending on diketone reactivity.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, favoring regioselective formation of the 3-(trifluoromethyl) isomer.
Functionalization of the Pyrazole Ring
Introduction of the 4-Amino Group
The 4-amino group is introduced via nitration followed by reduction or direct nucleophilic substitution:
Nitration-Reduction Sequence
Direct Amination
In cases where nitro intermediates are unstable, direct amination using ammonia or ammonium acetate under high-pressure conditions (100–120°C) achieves moderate yields (55–65%).
Esterification and Benzoate Coupling
The benzoate ester is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:
Nucleophilic Aromatic Substitution
Suzuki-Miyaura Coupling
For enhanced regioselectivity, palladium-catalyzed coupling is employed:
-
Ligand : XPhos or SPhos for improved stability.
-
Boronic Acid : 4-(Pyrazol-1-yl)phenylboronic acid derivatives.
-
Conditions : Microwave irradiation (100°C, 30 min) or conventional heating (reflux, 6–8 hours).
Optimization and Scalability
Solvent and Temperature Effects
Protecting Group Strategies
-
Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during amination.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane achieves quantitative Boc removal.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | 8 | Moderate |
| Suzuki Coupling | 92 | 99 | 1.5 | High |
| Direct Amination | 65 | 95 | 12 | Low |
Challenges and Mitigation Strategies
-
Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Use of neutral pH and low temperatures during workup preserves functionality.
-
Regioselectivity : Competing 1,2- vs. 1,3-substitution in pyrazole formation is addressed by sterically hindered bases (e.g., DBU).
-
Ester Hydrolysis : Methanol/water mixtures at controlled pH (6–7) prevent premature hydrolysis of the methyl benzoate .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate exhibits significant biological activity through its interaction with various biological targets. Notably, the pyrazole moiety is recognized for its enzyme inhibition properties, which can be beneficial in pharmacological studies. Research indicates that compounds with similar structures may act as anti-inflammatory agents and exhibit anticancer properties, suggesting potential therapeutic applications .
Medicinal Chemistry
This compound has been studied for its potential as:
- Anti-inflammatory Agents : Research shows that compounds with similar structures can reduce inflammation markers in vitro.
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
Several case studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in animal models. |
| Study B | Anticancer properties | Showed inhibition of tumor growth in xenograft models. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole-benzoate derivatives:
Key Observations from Comparative Analysis
Impact of Fluorination: The trifluoromethyl group in the target compound and ’s hydrochloride derivative improves metabolic resistance and lipophilicity compared to non-fluorinated analogs like the ethyl benzoate in . Fluorinated compounds (e.g., tetrafluoropropyl in ) further demonstrate the role of fluorine in tuning electronic properties and binding affinity .
Ester vs. Acid Functionalization: The methyl/ethyl benzoate esters (target compound, ) enhance membrane permeability, whereas the benzoic acid hydrochloride in improves aqueous solubility, critical for intravenous formulations.
Substituent Effects on Bioactivity: Chlorobenzoyl and methyl groups in correlate with antibacterial activity, suggesting that electron-withdrawing substituents may enhance target engagement. The amino group in the target compound and could facilitate interactions with enzymatic active sites.
Synthetic Strategies :
- The target compound’s synthesis likely employs amide coupling (as in ) or palladium-catalyzed cross-coupling (Suzuki reaction, as in ). These methods contrast with iodonium salt-mediated couplings in or straightforward condensations in .
Biological Activity
Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, also known by its chemical name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article delves into its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 285.22 g/mol
- CAS Number : 2357107-95-8
The structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity, and a pyrazole ring that is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with trifluoromethyl ketones.
- Nucleophilic Substitution : The resulting pyrazole derivative undergoes nucleophilic substitution with a benzyl halide.
- Benzoic Acid Attachment : Finally, the compound is reacted with a benzoic acid derivative to form the methyl ester .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities. For instance, it has been shown to inhibit biofilm formation and quorum sensing in various bacterial species, indicating its potential as an anti-infective agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the pyrazole moiety contributes to its inhibitory effects on metabolic pathways involved in bacterial survival .
Pharmacological Applications
This compound has been investigated for various pharmacological applications:
- Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated anti-inflammatory effects, which may be relevant for treating conditions like arthritis.
- Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Case Studies
Several research articles have documented the biological activity of pyrazole derivatives:
- Antibiofilm Activity : A study published in Molecules demonstrated that certain pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus aureus, suggesting their potential use in preventing infections associated with biofilms .
- Antimicrobial Efficacy : Research reported in Chemical Biology indicated that pyrazole compounds could serve as lead compounds for developing new antibiotics due to their broad-spectrum antimicrobial activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 4-Amino-3-(trifluoromethyl)-pyrazole | Moderate | Low | Moderate |
| Pyrazole-based COX inhibitors | Low | Moderate | Very High |
Q & A
Q. What are the established synthetic routes for Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, and how can purity be ensured?
The synthesis typically involves coupling a pyrazole derivative with a benzoate ester. For example, analogous compounds (e.g., COX-2 inhibitors like celecoxib) are synthesized via nucleophilic substitution or condensation reactions between substituted pyrazoles and aryl sulfonamides/esters . Key steps include:
- Step 1 : Preparation of the trifluoromethylpyrazole core via cyclocondensation of hydrazines with β-diketones or β-keto esters.
- Step 2 : Functionalization at the 1-position of the pyrazole with a benzoate ester group.
- Purity Assurance : Use HPLC (≥95% purity) with UV detection at 254 nm, supported by melting point analysis (e.g., analogs in show sharp melting points between 195–214°C) .
Q. What spectroscopic methods are recommended for structural characterization?
- 1H/13C NMR : Assign pyrazole protons (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl signals (δ -60 to -65 ppm in 19F NMR).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretches at ~3300–3500 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 340.1 for C12H10F3N3O2).
- X-ray Crystallography : For absolute conformation, use SHELX software for refinement (e.g., as in for pyrazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for pharmacological applications?
SAR studies on pyrazole derivatives (e.g., COX-2 inhibitors) reveal critical substituent effects:
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions (e.g., celecoxib’s CF3 group improves COX-2 selectivity) .
- Amino Substituent : The 4-amino group may facilitate hydrogen bonding with target enzymes (observed in kinase inhibitors).
- Benzoate Ester : Modifying ester groups can alter bioavailability. For example, methyl esters are often hydrolyzed in vivo to active acids .
Table 1 : SAR Trends in Pyrazole Derivatives
| Substituent Position | Functional Group | Impact on Activity |
|---|---|---|
| 3-position | CF3 | ↑ Binding affinity |
| 4-position | NH2 | ↑ Solubility |
| 1-position | Benzoate ester | ↓ Metabolic clearance |
Q. How can crystallographic data resolve contradictions in reported biological activities?
Conflicting bioactivity data (e.g., varying IC50 values) may arise from polymorphic forms or solvate formation. For example:
Q. What strategies are effective in addressing low yields during scale-up synthesis?
- Catalytic Optimization : Employ Pd-catalyzed coupling for pyrazole-aryl bond formation (e.g., Suzuki-Miyaura reactions, as in ).
- Solvent Screening : Use DMF or THF for solubility, as seen in analogs from .
- Workflow : Pilot reactions with DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
Data Contradiction Analysis
Q. How to interpret discrepancies in biological assay results across studies?
Discrepancies may stem from:
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration affects compound aggregation).
- Metabolic Interference : Ester hydrolysis rates differ across cell lines (e.g., methyl esters vs. free acids).
- Reference Standards : Use celecoxib analogs () as internal controls for COX-2 inhibition assays .
Methodological Tables
Table 2 : Typical Characterization Data for this compound
| Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 195–198°C | DSC | |
| Molecular Weight | 340.1 g/mol | HRMS | |
| HPLC Retention Time | 8.2 min (C18 column) | Reverse-phase HPLC | |
| LogP | ~2.5 (predicted) | Computational | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
